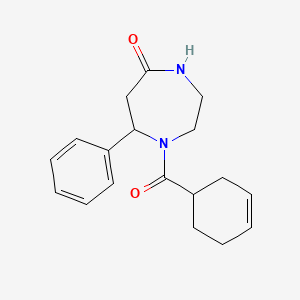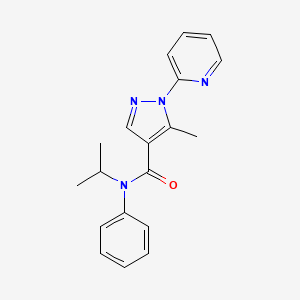
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience. CPP is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mécanisme D'action
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one acts as a potent antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor, and thus inhibits the activation of the receptor. This leads to a decrease in the influx of calcium ions into the cell, which is thought to be responsible for the neuroprotective effects of 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one.
Biochemical and Physiological Effects:
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been shown to have a variety of biochemical and physiological effects. For example, 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been shown to increase the threshold for LTP induction, which suggests that it may play a role in regulating synaptic plasticity. 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been shown to have analgesic effects in animal models of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one is its potency and selectivity for the NMDA receptor. This makes it a useful tool for investigating the role of NMDA receptors in various physiological and pathological conditions. However, one limitation of 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one is its relatively short half-life, which requires frequent dosing in animal experiments. Additionally, 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been shown to have off-target effects on other receptors, such as the 5-HT2A receptor, which may complicate its interpretation in some experiments.
Orientations Futures
There are several future directions for research on 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one. One area of interest is the development of more potent and selective NMDA receptor antagonists that have longer half-lives and fewer off-target effects. Another area of interest is the investigation of the role of NMDA receptors in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, the development of new methods for delivering NMDA receptor antagonists to the brain, such as nanoparticles or viral vectors, may also be an area of future research.
Méthodes De Synthèse
The synthesis of 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one involves the reaction of 3-chloro-2-hydroxy-5-nitropyridine with 4-propylpiperazine-1-carboxylic acid, which is then reduced with sodium borohydride to yield 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one. The yield of 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one is typically around 60-70%, and the purity can be increased by recrystallization.
Applications De Recherche Scientifique
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological conditions. For example, 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been used to study the mechanisms of synaptic plasticity, long-term potentiation (LTP), and long-term depression (LTD), which are thought to underlie learning and memory processes. 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has also been used to investigate the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-2-3-16-4-6-17(7-5-16)13(19)10-8-11(14)12(18)15-9-10/h8-9H,2-7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSHDEIBJVWFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CNC(=O)C(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7554020.png)


![1-[3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B7554052.png)

![2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol](/img/structure/B7554059.png)
![2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7554066.png)

![3-[4-[(1-propan-2-ylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7554076.png)

![6-Tert-butyl-2-(1,4-thiazepan-4-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7554096.png)

![N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-benzothiazol-2-amine](/img/structure/B7554109.png)
![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine](/img/structure/B7554116.png)